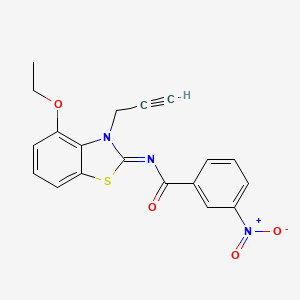

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide” is a chemical compound that likely contains a benzothiazole ring, which is a heterocyclic compound . This compound also appears to have ethoxy, prop-2-ynyl, and nitro functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole ring, with the ethoxy, prop-2-ynyl, and nitro groups attached at specific positions . The exact structure would depend on the locations of these groups on the benzothiazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the ethoxy group might undergo reactions typical of ethers, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For instance, the presence of a nitro group could make the compound more reactive .Applications De Recherche Scientifique

Antibacterial Activity

Benzothiazole derivatives, including those with nitro substituents, have shown potent antibacterial activity against various strains, including Pseudomonas aeruginosa and Streptococcus pyogenes. These compounds were synthesized through a series of reactions involving methoxy substitution at benzothiazole and evaluated using the diffusion technique, demonstrating significant antibacterial properties at various concentrations (Gupta, 2018) (Gupta, 2018).

Anti-infectious Agent Activity

Thiazolides, including those with structural modifications to the benzene ring, have been studied for their anti-infectious agent properties against protozoan parasites, bacteria, and viruses. These studies have highlighted the potential for thiazolides to induce cell death in colon carcinoma cell lines, offering insights into the structure-function relationship critical for apoptosis induction (Brockmann et al., 2014).

Anticonvulsant Properties

Derivatives of benzothiazole have been investigated for their anticonvulsant activity, with certain compounds exhibiting significant potential in this area. The designed compounds were assessed for their ability to bind to benzodiazepine receptors and demonstrated considerable anticonvulsant activity in experimental models (Faizi et al., 2017).

Optical and Thermal Properties

Heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have been synthesized and characterized to study their crystal growth, structure, optical, thermal properties, as well as non-linear optical (NLO) and biological activities. Such compounds have shown promising antibacterial and antifungal activity, alongside significant second harmonic generation (SHG) efficiency, indicating their potential in optical applications and as antimicrobial agents (Prabukanthan et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-3-11-21-17-15(26-4-2)9-6-10-16(17)27-19(21)20-18(23)13-7-5-8-14(12-13)22(24)25/h1,5-10,12H,4,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIUNWKKPQPMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2776344.png)

![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)

![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2776351.png)